

An In-depth Technical Guide to Leucinamide Hydrochloride (CAS: 10466-61-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leucinamide hydrochloride*

Cat. No.: *B555007*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Leucinamide hydrochloride**, a derivative of the essential amino acid L-leucine. This document collates critical physicochemical data, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways, designed to support research and development efforts.

Core Physicochemical Properties

Leucinamide hydrochloride is the hydrochloride salt of leucinamide, presenting as a white to off-white crystalline solid.^{[1][2][3]} As a derivative of L-leucine, it is utilized in biochemical research and peptide synthesis.^[4] The hydrochloride form enhances its stability and solubility. It is known to be hygroscopic.^[2]

Table 1: Physicochemical Data for **Leucinamide Hydrochloride**

Property	Value	Source(s)
CAS Number	10466-61-2	[3][4][5]
Molecular Formula	C ₆ H ₁₄ N ₂ O · HCl	[2][3][5]
Molecular Weight	166.65 g/mol	[3][6]
Appearance	White to off-white crystalline powder/solid	[1][2][3]
Melting Point	216 - 256 °C (range from various sources)	[1][2][4]
Solubility	Soluble in DMSO.[7] Described as having "very faint turbidity in Water".[8] The hydrochloride salt form is intended to enhance aqueous solubility.[9]	
Optical Rotation	[α] ²⁴ D: +12.0° (c=0.50, methanol)	[4]
	[α] ²⁵ D: +10° (c=5, H ₂ O)	
	[α] ²⁰ D: +9.8° (c=5, H ₂ O)	[10]

Spectral Data Summary

Spectral analysis is crucial for the structural confirmation and purity assessment of **Leucinamide hydrochloride**.

Table 2: Summary of Spectral Data

Technique	Data Summary	Source(s)
¹ H NMR	(DMSO-d ₆) δ 8.29 (br s, 3H), 7.96 (s, 1H), 7.48 (s, 1H), 3.66 (m, 1H), 1.67 (m, 1H), 1.56 (m, 2H), 0.92 (d, J=3Hz, 3H), 0.90 (d, J=3Hz, 3H)	[4]
¹³ C NMR	Data for the DL-racemic form (CAS 10466-60-1) is available and can serve as a reference. Key shifts are expected for the carbonyl, alpha-carbon, and side-chain carbons.	[11]
IR Spectroscopy	Characteristic peaks corresponding to N-H, C-H, C=O (amide I), and N-H bend (amide II) functional groups are expected.	[11][12]
Mass Spectrometry	The molecular ion peak [M] ⁺ for the free base (C ₆ H ₁₄ N ₂ O) would be approximately 130.11 m/z.	[13]

Experimental Protocols

Synthesis of L-Leucinamide Hydrochloride

This protocol is an improved version of a previously published method for the synthesis of L-**Leucinamide hydrochloride** from L-leucine methyl ester hydrochloride.[4]

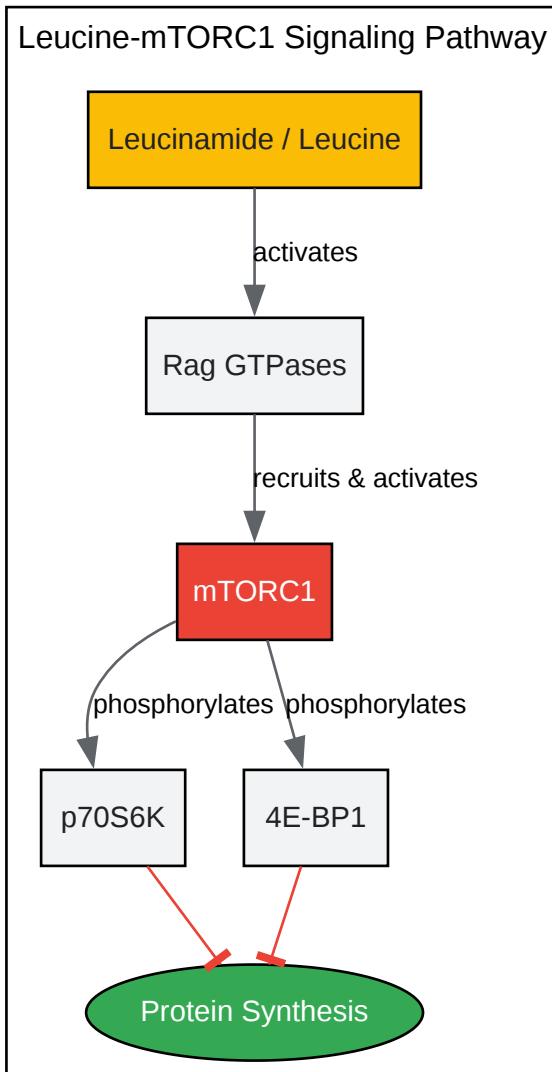
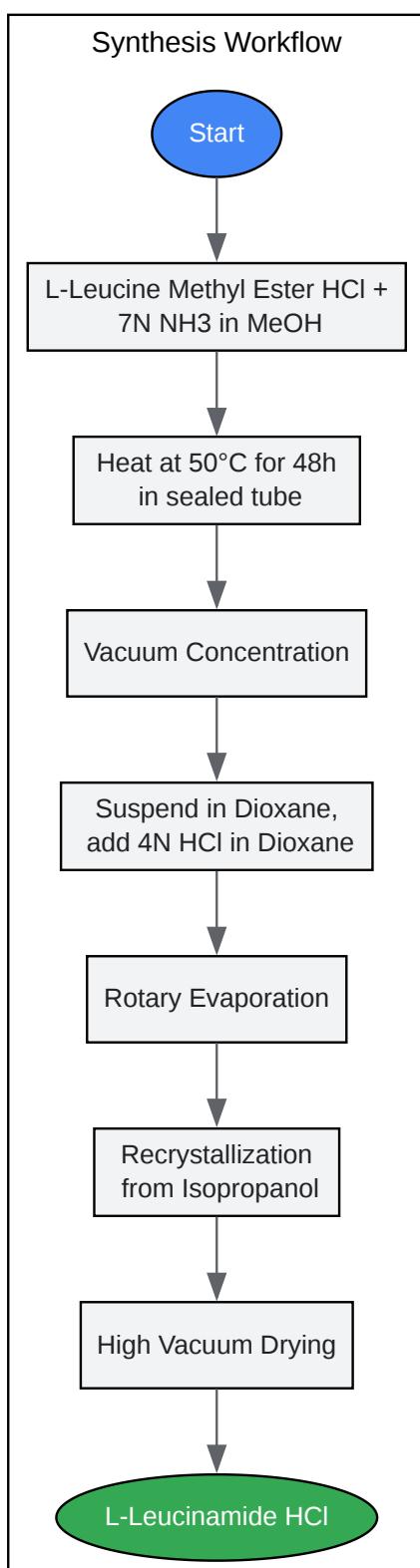
Materials:

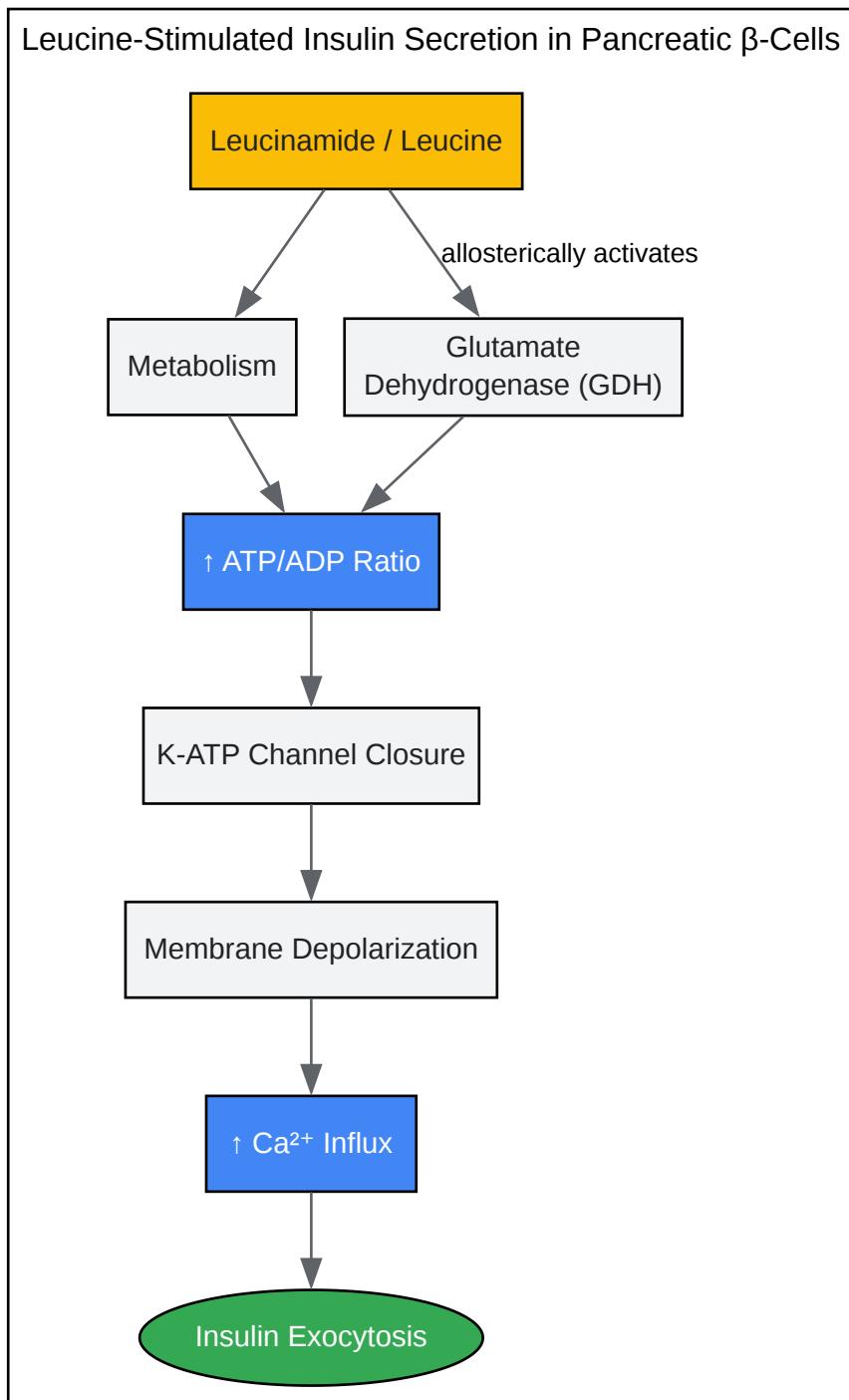
- L-leucine methyl ester hydrochloride
- Methanol (MeOH)

- 7N Ammonia in Methanol
- 1,4-Dioxane
- 4N HCl in 1,4-Dioxane
- Isopropanol
- Glass pressure tube
- Rotary evaporator
- Sonicator

Procedure:

- Add L-leucine methyl ester hydrochloride (1.0 g, 5.5 mmol) and methanol (10 mL) to a glass pressure tube.
- Add a 7N solution of ammonia in methanol (7.9 mL, 55 mmol).
- Seal the pressure tube and heat to 50°C for 48 hours.
- After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.
- Suspend the crude product in 1,4-dioxane (10 mL).
- Convert the free base to its hydrochloride salt by adding a 4N HCl solution in 1,4-dioxane (1.7 mL, 6.8 mmol). Use sonication to facilitate mixing.
- Remove the solvent and excess HCl using a rotary evaporator. Add an additional 10 mL of 1,4-dioxane during this process to aid in the removal of excess HCl.
- Purify the final product by recrystallization from hot isopropanol. Allow the crystals to form slowly at room temperature.
- Isolate the recrystallized solid and place it under high vacuum to remove any residual solvent. The expected yield is approximately 60%.





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